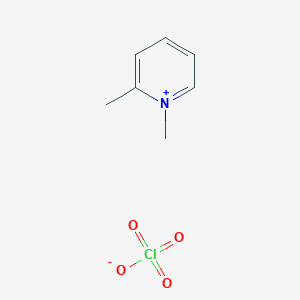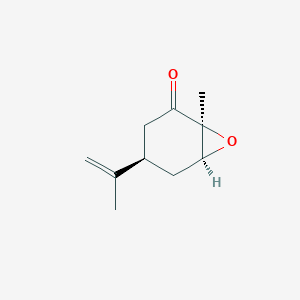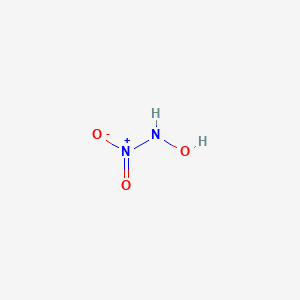
Stibophen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stibophen is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of phenylstibonic acid and has been shown to have a variety of biochemical and physiological effects. Stibophen has been used in a variety of scientific studies, including those related to cancer research, immunology, and microbiology.
Mechanism of Action
The mechanism of action of stibophen is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Stibophen has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
Stibophen has a variety of biochemical and physiological effects. In cancer cells, stibophen has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In immune cells, stibophen has been shown to enhance the activity of natural killer cells and T cells, leading to increased immune surveillance and clearance of pathogens. Stibophen has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Stibophen has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have activity against a variety of cancer cell lines and pathogens, making it a useful tool in cancer and microbiology research. However, stibophen also has limitations. It has been shown to have cytotoxic effects in normal cells, limiting its potential use as a therapeutic agent. In addition, the mechanism of action of stibophen is not fully understood, making it difficult to interpret experimental results.
Future Directions
There are several future directions for stibophen research. One direction is to further elucidate the mechanism of action of stibophen, which could lead to the development of more targeted therapies. Another direction is to explore the potential use of stibophen in combination with other drugs, which could enhance its activity and reduce its cytotoxic effects. Finally, future research could focus on developing more stable and less toxic derivatives of stibophen, which could have greater potential as therapeutic agents.
Conclusion
Stibophen is a chemical compound that has been widely used in scientific research for its unique properties. It has been shown to have anti-tumor activity, immunomodulatory effects, and activity against various pathogens. Stibophen has several advantages for lab experiments, including its stability and activity against a variety of cell lines and pathogens. However, it also has limitations, including its cytotoxic effects in normal cells and the lack of understanding of its mechanism of action. Future research could focus on further elucidating the mechanism of action of stibophen and developing more targeted and less toxic derivatives.
Synthesis Methods
Stibophen is synthesized by reacting phenylstibonic acid with phenol in the presence of sulfuric acid. The reaction produces stibophen as a yellow solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
Stibophen has been used in a variety of scientific research studies due to its unique properties. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Stibophen has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells. In addition, stibophen has been used in microbiology studies, showing activity against various bacterial and fungal pathogens.
properties
CAS RN |
15489-16-4 |
|---|---|
Molecular Formula |
C12H4O16S4Sb.5Na |
Molecular Weight |
895.2 g/mol |
IUPAC Name |
pentasodium;2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate;heptahydrate |
InChI |
InChI=1S/2C6H6O8S2.5Na.7H2O.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;;;;;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;;7*1H2;/q;;5*+1;;;;;;;;+3/p-8 |
InChI Key |
ZDDUXABBRATYFS-UHFFFAOYSA-F |
SMILES |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Other CAS RN |
15489-16-4 |
synonyms |
fuadin sodium antimony bis-catechol 2,4 disulfonate Stibophen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)